2-(benzyloxy)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide
Description
The compound 2-(benzyloxy)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide features a benzyloxy-substituted acetamide core linked to a piperidin-4-ylmethyl group modified with a dimethylsulfamoyl moiety. This structure confers unique physicochemical and pharmacological properties, including enhanced metabolic stability (due to the sulfamoyl group) and lipophilicity (from the benzyloxy substituent), which may influence membrane permeability and target engagement .
Properties
Molecular Formula |
C17H27N3O4S |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2-phenylmethoxyacetamide |
InChI |
InChI=1S/C17H27N3O4S/c1-19(2)25(22,23)20-10-8-15(9-11-20)12-18-17(21)14-24-13-16-6-4-3-5-7-16/h3-7,15H,8-14H2,1-2H3,(H,18,21) |
InChI Key |
ANISTYWKFBVFHM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the benzyloxy group: This can be achieved through the reaction of benzyl alcohol with an appropriate halide under basic conditions.
Synthesis of the piperidine ring: The piperidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Introduction of the dimethylsulfamoyl group: This step involves the reaction of the piperidine intermediate with dimethylsulfamoyl chloride in the presence of a base.
Final coupling: The final step involves coupling the benzyloxy intermediate with the piperidine intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(benzyloxy)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of benzoic acid or benzaldehyde.
Reduction: Formation of benzyl alcohol or piperidine derivatives.
Substitution: Formation of various substituted piperidine compounds.
Scientific Research Applications
Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of compounds similar to 2-(benzyloxy)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide. The compound has been evaluated for its effectiveness against various bacterial strains, showing promising results.
Key Findings:
- Mechanism of Action : The compound acts by inhibiting bacterial cell wall synthesis, which is crucial for bacterial survival. This mechanism is similar to that of established antibiotics, suggesting its potential as a novel antibacterial agent .
- Comparative Efficacy : In vitro studies have demonstrated that the compound exhibits significant antibacterial activity compared to traditional antibiotics, making it a candidate for further development in treating resistant bacterial infections .
Pharmacological Applications
The compound's structural features allow it to interact with various biological targets, leading to diverse pharmacological effects.
Case Studies:
- HIV Integrase Inhibition : Structural modifications of similar compounds have been explored for their ability to inhibit HIV integrase, a critical enzyme in the HIV life cycle. Compounds with piperidine moieties have shown promising inhibitory activity, indicating that 2-(benzyloxy)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide may also possess similar properties .
- Anti-inflammatory Effects : Research has indicated that derivatives of compounds containing piperidine structures exhibit anti-inflammatory properties. This suggests that 2-(benzyloxy)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide could be investigated for potential use in inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 2-(benzyloxy)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide is essential for optimizing its pharmacological properties.
| Structural Feature | Impact on Activity |
|---|---|
| Benzyloxy Group | Enhances lipophilicity and cellular penetration |
| Dimethylsulfamoyl Group | Increases binding affinity to biological targets |
| Piperidine Ring | Contributes to overall stability and bioactivity |
Mechanism of Action
The mechanism of action of 2-(benzyloxy)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets. The benzyloxy group may interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. The dimethylsulfamoyl group may enhance the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Similarities and Variations
The compound shares a piperidine-acetamide scaffold with several analogs (Table 1). Key differences lie in substituents on the acetamide and piperidine moieties:
Table 1. Structural and functional comparison of the target compound with analogs.
Key Observations:
Substituent-Driven Activity: The dimethylsulfamoyl group in the target compound distinguishes it from analogs with methoxy () or cyano () groups. Sulfamoyl moieties are known to enhance metabolic stability by resisting cytochrome P450-mediated oxidation .
Pharmacological Targets: Unlike rilapladib (), which targets Lp-PLA2 for atherosclerosis, the target compound’s activity remains unspecified.
Physicochemical Properties
- Lipophilicity : The benzyloxy group (logP ~2.5 estimated) likely confers higher lipophilicity than rilapladib’s trifluoromethylbiphenyl group (logP ~5.0), but lower than chloroacetamide derivatives (e.g., : logP ~3.0) .
- Solubility: The dimethylsulfamoyl group may improve aqueous solubility compared to compounds with non-polar substituents (e.g., p-tolyl in DFL20656) .
Structure-Activity Relationships (SAR)
Piperidine Modifications :
- N-Substitution : The dimethylsulfamoyl group at the piperidine nitrogen may reduce off-target interactions compared to unsubstituted piperidines (e.g., ) .
- Position 4 Substitution : Methyl linkage (as in the target compound) versus ethyl () or benzyl () alters steric bulk and conformational flexibility.
- Acetamide Substituents: Benzyloxy vs.
Biological Activity
2-(Benzyloxy)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 2-(benzyloxy)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide
- Molecular Formula : CHNOS
- Molecular Weight : 369.5 g/mol
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 369.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of 2-(benzyloxy)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide typically involves several steps, including:
- Formation of the Piperidine Ring : Cyclization reactions using appropriate precursors.
- Introduction of the Dimethylsulfamoyl Group : Reaction with dimethylsulfamoyl chloride under basic conditions.
- Attachment of the Benzyloxy Group : Utilizing coupling reactions to introduce the benzyloxy moiety.
- Final Assembly : Coupling the piperidine derivative with the benzyloxy derivative to yield the target compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring and sulfamoyl group enhance its binding affinity, potentially modulating various cellular pathways through inhibition or activation.
Antioxidant Activity
Research indicates that compounds similar to 2-(benzyloxy)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}acetamide exhibit significant antioxidant properties. A study demonstrated that related compounds could protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis, suggesting a protective role against oxidative stress .
Antimicrobial Properties
The compound has shown potential antibacterial activity, particularly against Gram-positive bacteria. In vitro tests revealed that derivatives of piperidine structures can inhibit bacterial growth, supporting their development as antibacterial agents .
Neuroprotective Effects
Piperidine derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. A study highlighted that certain piperidine compounds could inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease pathology .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
